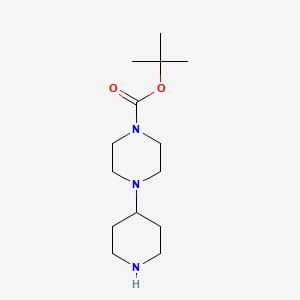

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-piperidin-4-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-4-6-15-7-5-12/h12,15H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFPSYLOYADSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590457 | |

| Record name | tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205059-24-1 | |

| Record name | tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, a bifunctional heterocyclic compound, has emerged as a critical building block in the burgeoning field of targeted protein degradation. Its structural rigidity and chemical versatility make it an ideal component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of PROTACs. Particular emphasis is placed on its role in facilitating the degradation of disease-relevant proteins through the ubiquitin-proteasome system.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective functionalization of the piperidine nitrogen, making it a valuable intermediate in multi-step organic synthesis.

| Property | Value | Reference |

| CAS Number | 205059-24-1 | |

| Molecular Formula | C₁₄H₂₇N₃O₂ | [1] |

| Molecular Weight | 269.38 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Purity | >95.0% (HPLC) | |

| Melting Point | 70-74 °C | |

| Boiling Point | 362.9 ± 42.0 °C (Predicted) | |

| InChI Key | IMFPSYLOYADSFR-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2 | [1] |

Note: Physical properties such as melting and boiling points may vary depending on the purity and experimental conditions. The provided boiling point is a predicted value.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving reductive amination followed by deprotection. A common route utilizes 1-Boc-piperazine and a protected 4-piperidone derivative, such as N-benzyl-4-piperidone.

Experimental Protocol: Reductive Amination and Deprotection

Step 1: Synthesis of tert-butyl 4-(1-benzylpiperidin-4-yl)piperazine-1-carboxylate

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) and N-benzyl-4-piperidone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Step 2: Debenzylation to yield this compound

-

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as methanol or ethanol. Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution.

-

Reaction: Subject the reaction mixture to an atmosphere of hydrogen gas (H₂), either by using a hydrogen-filled balloon or a hydrogenation apparatus, and stir vigorously at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Synthesis Workflow

References

Elucidation of the Chemical Structure of Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. This compound is a bifunctional molecule incorporating a piperidine ring and a Boc-protected piperazine moiety, often utilized as a linker in the synthesis of complex molecules, including PROTACs (Proteolysis Targeting Chimeras).[1] A thorough understanding of its structure is paramount for its correct application and for regulatory purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for sample handling, solvent selection, and the design of analytical experiments.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇N₃O₂ | PubChem[2] |

| Molecular Weight | 269.39 g/mol | MedChemExpress[1] |

| IUPAC Name | tert-butyl 4-piperidin-4-ylpiperazine-1-carboxylate | PubChem[2] |

| CAS Number | 205059-24-1 | MedChemExpress[1] |

| Appearance | White to light yellow powder or crystal | TCI Chemicals |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2 | PubChem[2] |

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | t, J ≈ 5 Hz | 4H | -N-CH₂- (Boc-piperazine ring, adjacent to N-Boc) |

| ~2.50 | t, J ≈ 5 Hz | 4H | -N-CH₂- (Boc-piperazine ring, adjacent to piperidine) |

| ~3.05 | m | 2H | -CH- (Piperidine ring, axial protons at C2 and C6) |

| ~2.60 | m | 1H | -CH- (Piperidine ring, methine proton at C4) |

| ~2.15 | m | 2H | -CH₂- (Piperidine ring, equatorial protons at C2 and C6) |

| ~1.80 | m | 2H | -CH₂- (Piperidine ring, axial protons at C3 and C5) |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc group) |

| ~1.35 | m | 2H | -CH₂- (Piperidine ring, equatorial protons at C3 and C5) |

| ~1.25 | br s | 1H | -NH- (Piperidine ring) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The anticipated chemical shifts are presented in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~154.8 | C=O (Boc carbonyl) |

| ~79.5 | -C(CH₃)₃ (Boc quaternary carbon) |

| ~62.0 | -CH- (Piperidine methine at C4) |

| ~52.5 | -N-CH₂- (Boc-piperazine ring, adjacent to piperidine) |

| ~46.5 | -CH₂- (Piperidine ring at C2 and C6) |

| ~44.0 | -N-CH₂- (Boc-piperazine ring, adjacent to N-Boc) |

| ~32.0 | -CH₂- (Piperidine ring at C3 and C5) |

| ~28.5 | -C(CH₃)₃ (Boc methyls) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The expected absorption bands are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretch (piperidine amine) |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (Boc carbonyl) |

| ~1450 | Medium | C-H bend (methylene) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1250 | Strong | C-N stretch (amine/amide) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

| m/z | Relative Intensity (%) | Assignment |

| 270.2 | ~95 | [M+H]⁺ (Protonated molecule) |

| 214.1 | ~100 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 170.1 | ~80 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 113.1 | ~60 | [Piperidinyl-piperazine fragment]⁺ |

| 57.1 | ~75 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A benchtop FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

-

Data Processing: The software automatically performs a background subtraction and presents the data in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Conditions:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂) Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. The high-resolution mass measurement can be used to confirm the elemental composition.

Visualizing the Structure and Elucidation Workflow

Chemical Structure

The diagram below illustrates the chemical structure of this compound, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Structure Elucidation Workflow

The logical flow for the structural elucidation of a novel or unknown compound like the one discussed is depicted in the following diagram.

Caption: Workflow for the structural elucidation of a chemical compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic application of modern analytical techniques. The combined data from NMR, FT-IR, and Mass Spectrometry provide unambiguous evidence for the assigned structure. The experimental protocols and representative data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important chemical entity.

References

An In-depth Technical Guide to CAS 205059-24-1: A Core Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of the chemical compound with CAS number 205059-24-1, also known as tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. This molecule has emerged as a critical building block in the rapidly evolving field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physicochemical Properties

This compound is a white to off-white powder. Its chemical structure features a Boc-protected piperazine ring linked to a piperidine ring, providing a versatile scaffold for chemical modification. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for controlled, stepwise synthesis, a crucial aspect in the construction of complex molecules like PROTACs.

| Property | Value |

| IUPAC Name | tert-butyl 4-piperidin-4-ylpiperazine-1-carboxylate |

| CAS Number | 205059-24-1 |

| Molecular Formula | C₁₄H₂₇N₃O₂ |

| Molecular Weight | 269.38 g/mol |

| Physical State | White to off-white powder |

| Melting Point | 70-74 °C |

| Boiling Point | 362.9 °C at 760 mmHg |

| pKa | 10.27 ± 0.10 (Predicted) |

Role in PROTAC Drug Development

CAS 205059-24-1 is primarily utilized as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three key components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two.

The piperazine-piperidine core of CAS 205059-24-1 offers several advantages as a PROTAC linker:

-

Rigidity: The cyclic nature of the piperidine and piperazine rings introduces conformational rigidity to the linker. This can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a critical step for efficient protein degradation.

-

Solubility: The nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can improve the aqueous solubility of the final PROTAC molecule. This is a significant consideration in drug development, as poor solubility can hinder a compound's absorption and distribution.

-

Synthetic Versatility: The Boc-protected amine on the piperazine ring and the secondary amine on the piperidine ring provide two distinct points for chemical modification, allowing for the modular and directional assembly of the PROTAC.

General Experimental Protocols

The synthesis of a PROTAC utilizing CAS 205059-24-1 typically involves a multi-step process. The following is a generalized protocol and should be adapted based on the specific warhead and E3 ligase ligand being used.

Protocol 1: General Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol outlines the general steps for coupling an E3 ligase ligand (e.g., pomalidomide) and a target protein ligand (e.g., a kinase inhibitor "warhead") to the deprotected form of CAS 205059-24-1.

Materials:

-

CAS 205059-24-1 (this compound)

-

E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

-

Target protein "warhead" with a suitable functional group for coupling (e.g., a carboxylic acid or an electrophilic center)

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Acid for Boc deprotection (e.g., TFA)

-

Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

-

Deprotection of CAS 205059-24-1: The Boc protecting group on the piperazine nitrogen is removed using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes the secondary amine for subsequent coupling.

-

Coupling to the E3 Ligase Ligand: The deprotected linker is then coupled to the E3 ligase ligand. If the ligand has a carboxylic acid, a standard peptide coupling reaction is employed using reagents like HATU and a base like DIPEA in an anhydrous solvent such as DMF.

-

Coupling to the Warhead: The remaining free amine on the piperidine ring of the linker-E3 ligase conjugate is then coupled to the warhead. The choice of reaction depends on the functional group on the warhead. For a carboxylic acid, another peptide coupling reaction is performed. For an electrophilic warhead, a nucleophilic substitution or addition reaction is carried out.

-

Purification: The final PROTAC product is purified using techniques such as flash column chromatography or preparative HPLC to obtain the desired compound with high purity.

Characterization: The structure and purity of the final PROTAC are confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.

Visualizing the Role of CAS 205059-24-1 in PROTAC Synthesis and Action

The following diagrams, generated using the DOT language, illustrate the general workflow for PROTAC synthesis and the mechanism of action of the resulting molecule.

Caption: General workflow for synthesizing a PROTAC using CAS 205059-24-1.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

CAS 205059-24-1, or this compound, is a key building block in the design of PROTACs, a promising new class of therapeutics. Its rigid, yet versatile structure allows for the creation of potent and selective protein degraders. As the field of targeted protein degradation continues to expand, the importance of well-characterized and synthetically accessible linkers like this one will undoubtedly grow, paving the way for the development of novel treatments for a wide range of diseases.

The Strategic Role of Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate in Complex Molecule Synthesis: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the versatile functions of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate in modern synthetic chemistry. This bifunctional building block is a cornerstone in the construction of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors and other complex therapeutic agents.

Core Structure and Versatility

This compound (CAS No: 205059-24-1) is a heterocyclic compound featuring a piperidine ring linked to a piperazine ring, with one of the piperazine nitrogens protected by a tert-butyloxycarbonyl (Boc) group. This structural arrangement provides two key reactive sites: the secondary amine on the piperidine ring and the secondary amine on the piperazine ring (after deprotection of the Boc group). This dual reactivity allows for its use as a versatile linker and scaffold in the assembly of complex molecular architectures.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₂₇N₃O₂ |

| Molecular Weight | 269.38 g/mol |

| CAS Number | 205059-24-1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO. |

Key Synthetic Applications

The primary function of this compound in synthesis is as a central building block for introducing a piperidinyl-piperazine moiety into a target molecule. This structural motif is prevalent in a number of kinase inhibitors and other therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in key binding interactions with biological targets.

Role in the Synthesis of Kinase Inhibitors

This building block is instrumental in the synthesis of potent kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK). The piperidinyl-piperazine core can serve as a linker to connect different pharmacophoric elements or as a key component of the final molecular scaffold that interacts with the kinase active site.

Function as a PROTAC Linker

Recent applications have seen this compound and its derivatives employed as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of target proteins, and the piperidinyl-piperazine unit can provide the necessary spatial arrangement and chemical properties for effective linker design.

Experimental Protocols and Methodologies

The utility of this compound is best illustrated through its application in multi-step synthetic sequences. Below are representative experimental protocols for key transformations involving this versatile building block.

Synthesis of the Core Intermediate: Reductive Amination

A common method to synthesize the core structure is through the reductive amination of a protected piperidone with a protected piperazine.

Reaction Scheme:

Caption: Reductive amination workflow for the synthesis of the core intermediate.

Protocol:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M) is added 1-Boc-piperazine (1.1 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 15 minutes.

-

The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford this compound.

Quantitative Data:

| Reactant | Equivalent | Yield (%) | Purity (%) |

| N-Boc-4-piperidone | 1.0 | 75-85 | >95 (by HPLC) |

| 1-Boc-piperazine | 1.1 |

Functionalization via N-Arylation (Buchwald-Hartwig Amination)

The secondary amine of the piperidine ring can be functionalized through palladium-catalyzed N-arylation.

Reaction Scheme:

Caption: General workflow for the N-arylation of the piperidine nitrogen.

Protocol:

-

To an oven-dried Schlenk flask is added this compound (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Anhydrous toluene is added, and the reaction mixture is heated to 100 °C for 12-24 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

Quantitative Data:

| Aryl Halide | Catalyst Loading (mol%) | Ligand | Base | Yield (%) |

| 2-chloro-3-fluoropyridine | 2 | XPhos | NaOtBu | 80-90 |

| 4-bromobenzonitrile | 2 | RuPhos | K₃PO₄ | 75-85 |

Boc Deprotection

The Boc protecting group on the piperazine nitrogen can be readily removed under acidic conditions to allow for further functionalization.

Reaction Scheme:

Caption: Acid-mediated removal of the Boc protecting group.

Protocol:

-

The Boc-protected substrate is dissolved in dichloromethane (DCM) or 1,4-dioxane.

-

Trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) is added at 0 °C.

-

The reaction is stirred at room temperature for 1-4 hours until complete conversion is observed by TLC or LC-MS.

-

The solvent and excess acid are removed under reduced pressure.

-

The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Quantitative Data:

| Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| TFA | DCM | 0 to RT | 1-2 | >95 |

| 4M HCl in Dioxane | Dioxane | RT | 2-4 | >95 |

Case Study: Synthesis of a Kinase Inhibitor Precursor

The following section outlines a plausible synthetic route to a key precursor for a kinase inhibitor, such as Lorlatinib, utilizing this compound.

Overall Synthetic Strategy:

Caption: A representative synthetic pathway for a kinase inhibitor.

This multi-step synthesis showcases the strategic use of the building block to introduce the piperidinyl-piperazine linker, followed by sequential functionalization to construct the final complex molecule.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry and drug discovery. Its bifunctional nature, coupled with well-established protocols for its synthesis and functionalization, makes it an indispensable tool for the efficient construction of complex, biologically active molecules. The strategic incorporation of this scaffold has proven to be a successful approach in the development of numerous kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding and practical methodologies for the effective utilization of this key synthetic intermediate.

The Pivotal Role of 1-Boc-4-(piperidin-4-yl)-piperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 1-Boc-4-(piperidin-4-yl)-piperazine, has emerged as a critical building block in contemporary medicinal chemistry. Its unique structural features, combining the rigidity of the piperidine ring with the versatile derivatization possibilities of the piperazine moiety, have positioned it as a privileged scaffold in the design and synthesis of novel therapeutic agents. The presence of a Boc-protecting group on one of the piperazine nitrogens allows for selective functionalization, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological significance, and application of 1-Boc-4-(piperidin-4-yl)-piperazine in drug discovery, with a focus on its utility in developing inhibitors of acetyl-CoA carboxylase (ACC) and antagonists of the dopamine D4 receptor. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Introduction

The piperazine ring is a ubiquitous structural motif in a vast array of approved drugs, valued for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability. When coupled with a piperidine ring, as in the case of 1-Boc-4-(piperidin-4-yl)-piperazine, the resulting scaffold offers a three-dimensional architecture that can effectively probe the binding pockets of various biological targets. The tert-butyloxycarbonyl (Boc) protecting group provides a strategic handle for synthetic chemists, allowing for the sequential and controlled introduction of different substituents. This has led to the development of numerous derivatives with a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects. This guide will specifically explore the role of this scaffold in the development of inhibitors for acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism, and antagonists for the dopamine D4 receptor, a significant target for neuropsychiatric disorders.

Synthesis of 1-Boc-4-(piperidin-4-yl)-piperazine and Derivatives

The primary synthetic route to 1-Boc-4-(piperidin-4-yl)-piperazine involves the reductive amination of N-Boc-4-piperidone with piperazine. This versatile and widely used reaction provides a straightforward and efficient method for constructing the core scaffold. Subsequent derivatization can be achieved through N-alkylation, N-arylation, or acylation of the free secondary amine on the piperidine ring, followed by the deprotection of the Boc group to allow for further functionalization of the piperazine nitrogen.

Experimental Protocol: Synthesis of tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate

This protocol details the synthesis of the core scaffold via reductive amination.

Materials:

-

N-Boc-4-piperidone

-

Piperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/methanol (for elution)

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 equivalent) in dichloromethane (DCM), add piperazine (2.0 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate/methanol to afford the pure this compound.

Experimental Protocol: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine on the piperazine ring for further derivatization.

Materials:

-

This compound derivative

-

4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of DCM or methanol in a round-bottom flask.

-

Add 4M HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.[1]

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.[1]

-

Upon completion, remove the solvent under reduced pressure. Alternatively, precipitate the product by adding diethyl ether and collect by filtration.[1]

-

To obtain the free base, neutralize the hydrochloride salt with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer multiple times with an organic solvent like DCM.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.[1]

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 1-Boc-4-(piperidin-4-yl)-piperazine and its derivatives.

Applications in Drug Discovery

Acetyl-CoA Carboxylase (ACC) Inhibitors

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the rate-limiting step in the biosynthesis of fatty acids.[2] ACC has two main isoforms, ACC1 and ACC2, which are encoded by different genes. ACC1 is primarily located in the cytoplasm and is involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of both ACC isoforms is a promising therapeutic strategy for the treatment of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Several series of (4-piperidinyl)-piperazine derivatives have been identified as potent ACC inhibitors.[3][4]

The activity of ACC is tightly regulated by both allosteric mechanisms and covalent modification. Citrate acts as an allosteric activator, promoting the polymerization of ACC into its active form. Conversely, long-chain fatty acyl-CoAs are feedback inhibitors. Covalent modification occurs through phosphorylation by AMP-activated protein kinase (AMPK), which inactivates the enzyme. Insulin promotes the dephosphorylation and activation of ACC.

Diagram of ACC Signaling Pathway

Caption: Regulation of Acetyl-CoA Carboxylase (ACC) in fatty acid synthesis.

This protocol describes a common method for measuring ACC activity by detecting the production of ADP.[5]

Materials:

-

Purified recombinant human ACC1 or ACC2 enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Acetyl-CoA

-

ATP

-

Sodium Bicarbonate (NaHCO₃)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well white plates

Procedure:

-

Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NaHCO₃.

-

Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the ACC enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

The following table summarizes the in vitro inhibitory activities of representative (4-piperidinyl)-piperazine derivatives against human ACC1 and ACC2.

| Compound ID | R Group on Piperidine-N | hACC1 IC₅₀ (nM) | hACC2 IC₅₀ (nM) | Reference |

| 1a | Boc | 150 | 250 | [3] |

| 1b | -CH₂-Indole | 12 | 15 | [3] |

| 1c | -CO-Indole | 8 | 10 | [3] |

| 2a | F-Boc | 25 | 30 | [4] |

| 2b | triF-Boc | 18 | 22 | [4] |

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. It is primarily expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain involved in cognition, emotion, and memory. The D4 receptor has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Consequently, selective D4 receptor antagonists are being investigated as potential therapeutic agents. The 1-Boc-4-(piperidin-4-yl)-piperazine scaffold has proven to be a valuable template for the design of potent and selective D4 receptor antagonists.

Upon binding of dopamine, the D4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The D4 receptor can also modulate ion channel activity, for example, by activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Diagram of Dopamine D4 Receptor Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. mybiosource.com [mybiosource.com]

- 3. Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, a crucial chemical building block in modern medicinal chemistry. Its unique structural features make it a valuable component, particularly as a versatile linker in the design of Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties and Data

This compound is a bifunctional molecule featuring a piperidine ring and a Boc-protected piperazine moiety. This structure provides a rigid and versatile scaffold for the synthesis of more complex molecules.[1] The presence of the Boc protecting group allows for selective functionalization of the piperidine nitrogen, while the piperazine nitrogen can be deprotected and further modified.

Table 1: Physicochemical Properties [2]

| Property | Value |

| Molecular Formula | C14H27N3O2 |

| Molecular Weight | 269.39 g/mol |

| CAS Number | 205059-24-1 |

| Appearance | White to light yellow solid |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2 |

| InChI | InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-4-6-15-7-5-12/h12,15H,4-11H2,1-3H3 |

Table 2: Spectral Data (Predicted)

| 1H NMR (Predicted) | Chemical Shift (ppm) |

| Boc (tert-butyl) | ~1.45 (s, 9H) |

| Piperazine CH2 | ~2.4-2.6 (m, 4H), ~3.4-3.6 (m, 4H) |

| Piperidine CH/CH2 | ~1.5-1.9 (m, 4H), ~2.5-2.8 (m, 1H), ~2.9-3.1 (m, 4H) |

| 13C NMR (Predicted) | Chemical Shift (ppm) |

| Boc (C(CH3)3) | ~28.5 |

| Boc (C=O) | ~154.8 |

| Boc (C(CH3)3) | ~79.5 |

| Piperazine CH2 | ~45-55 |

| Piperidine CH/CH2 | ~30-60 |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound is through reductive amination. This process typically involves the reaction of a ketone with an amine in the presence of a reducing agent.

Proposed Synthesis via Reductive Amination

A plausible synthetic route involves the reaction of N-Boc-4-piperidone with piperazine, followed by a subsequent reaction or workup to yield the desired product. The initial reaction would likely be a reductive amination.

Reaction Scheme:

Caption: Proposed reductive amination synthesis pathway.

Experimental Protocol (Inferred):

-

Step 1: Formation of the Imine Intermediate. To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperazine (1.1 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding imine or enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Step 2: Reduction. Once the formation of the intermediate is complete, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) is added portion-wise to the reaction mixture.[4] The reaction is then stirred at room temperature for 12-24 hours.

-

Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford this compound as a solid.

Applications in Drug Discovery: A PROTAC Linker

This compound is a highly valuable building block in the field of drug discovery, most notably as a linker in the design and synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[7]

The piperidine-piperazine motif of this building block provides a semi-rigid scaffold that helps to orient the two ends of the PROTAC molecule – the warhead that binds to the target protein and the E3 ligase ligand – for effective ternary complex formation.[1] The basicity of the piperazine nitrogen can also improve the solubility and pharmacokinetic properties of the resulting PROTAC.[8][9][10]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this linker typically involves the deprotection of the Boc group, followed by coupling reactions to attach the warhead and the E3 ligase ligand.

Caption: General workflow for PROTAC synthesis.

Mechanism of Action of PROTACs and Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein (Protein of Interest, POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

While specific PROTACs utilizing this compound target a variety of proteins, a common therapeutic area is oncology, where the target proteins are often involved in cancer cell proliferation and survival signaling pathways. For instance, a PROTAC might target a kinase involved in a pro-survival pathway.

Caption: PROTAC mechanism of action and impact on signaling.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical building block for drug discovery and development. Its utility as a rigid and tunable linker in the synthesis of PROTACs has solidified its importance in the field of targeted protein degradation. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key molecule in their pursuit of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 205059-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Crucial Core: An In-depth Technical Guide to PROTAC Linker Chemistry and Components

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[1][]

The primary role of the linker is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1][3] The linker's characteristics—its length, composition, rigidity, and attachment points—dictate the geometry and stability of this complex.[1] An optimal linker length is crucial; a linker that is too short can cause steric clashes, preventing the ternary complex from forming, while a linker that is too long may lead to excessive flexibility and an unstable complex, resulting in inefficient ubiquitination.[1][4]

This guide delves into the core principles of PROTAC linker chemistry, providing a technical overview of its design, synthesis, and profound impact on degrader efficacy.

Core Components of a PROTAC Molecule

A PROTAC molecule is comprised of three essential parts, each playing a critical role in the mechanism of action:

-

Warhead Ligand: This component specifically binds to the target protein of interest (POI), the protein intended for degradation. The choice of the warhead is determined by the target protein.

-

E3 Ligase Ligand: This ligand recruits an E3 ubiquitin ligase, an enzyme responsible for attaching ubiquitin to the target protein. Commonly recruited E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3]

-

Linker: The linker covalently connects the warhead and the E3 ligase ligand. Its composition and length are critical for the proper orientation and stabilization of the ternary complex.[5]

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker type profoundly impacts the PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity.[3][6]

Flexible Linkers

Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility.

-

Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point. They provide a high degree of conformational flexibility, allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[3][6]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility of PROTACs.[3][6] The ethylene glycol units impart hydrophilicity, which can enhance cell permeability and reduce non-specific binding.[7]

Rigid Linkers

Rigid linkers are designed to pre-organize the PROTAC into a conformation that is conducive to ternary complex formation, thereby reducing the entropic penalty of binding.

-

Cyclic Structures: Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation.[3][6]

-

Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[3]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often synthesized via "click chemistry," provide conformational restriction.[3] The resulting triazole moiety is also metabolically stable.[6]

The Linker's Impact on PROTAC Efficacy: A Quantitative Perspective

The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved.[8] The linker's length and composition play a pivotal role in determining these values.

Impact of Linker Length on Degradation

Systematic studies have demonstrated that there is an optimal linker length for a given PROTAC system. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced potency due to a higher entropic penalty for ternary complex formation.[4]

| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Estrogen Receptor α | Alkyl | 12 | >1000 | <50 |

| Estrogen Receptor α | Alkyl | 16 | 100 | >90 |

| Estrogen Receptor α | Alkyl | 20 | 500 | ~70 |

| BRD4 | PEG | 2 | >5000 | <20 |

| BRD4 | PEG | 3 | 500 | ~60 |

| BRD4 | PEG | 4 | <100 | >90 |

Note: The data presented are representative examples compiled from various studies and should be interpreted as illustrative of general trends. Direct comparison across different studies should be made with caution due to variations in experimental conditions.[4][9][10]

Impact of Linker Composition on Physicochemical and Pharmacokinetic Properties

The chemical makeup of the linker significantly influences a PROTAC's drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Linker Composition | Key Physicochemical Property | Impact on Pharmacokinetics |

| Alkyl Chains | Increased Lipophilicity | May improve cell permeability but can also lead to lower solubility and higher metabolic instability.[9] |

| PEG Chains | Increased Hydrophilicity | Generally improves solubility and can increase plasma half-life by shielding the PROTAC from metabolic enzymes. May also improve oral bioavailability.[5] |

| Rigid Moieties (e.g., Phenyl, Triazole) | Conformational Rigidity | Can improve metabolic stability and may enhance selectivity by pre-organizing the PROTAC for optimal ternary complex formation.[3][6] |

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the final "click" reaction to conjugate an alkyne-functionalized warhead and an azide-functionalized E3 ligase ligand.[11]

Materials:

-

Alkyne-modified warhead

-

Azide-modified E3 ligase ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., t-BuOH/water or DMF)

Procedure:

-

Reaction Setup: In a reaction vial, dissolve the alkyne-modified warhead (1.0 eq) and the azide-modified E3 ligase ligand (1.05 eq) in the chosen solvent system.

-

Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature. Reaction completion is typically monitored by LC-MS.

-

Work-up and Purification: Once the reaction is complete, the crude product is purified, often by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[12]

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6][8]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells in 6-well plates. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.[8]

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.[3]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and a loading control. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[8]

Protocol 3: Analysis of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for the real-time analysis of binary and ternary complex formation.[13][14]

Materials:

-

SPR instrument and sensor chips

-

Purified E3 ligase and target protein

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

E3 Ligase Immobilization: Covalently immobilize the purified E3 ligase onto the sensor chip surface.[14]

-

Binary Interaction Analysis (PROTAC binding to E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to measure the binary binding affinity (KD).[14]

-

Ternary Complex Analysis: Prepare a dilution series of the PROTAC and mix with a constant, saturating concentration of the target protein. Inject these mixtures over the E3 ligase surface to measure the apparent ternary complex binding parameters.[14]

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD). Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.[13]

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its efficacy, selectivity, and pharmacokinetic properties.[1][3] A deep understanding of the interplay between linker length, composition, and flexibility is essential for the rational design of potent and drug-like protein degraders. The systematic evaluation of these parameters, guided by robust experimental methodologies as outlined in this guide, will continue to drive the development of next-generation PROTAC-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. promega.com [promega.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry, particularly in the development of therapeutic agents. This document details its chemical identity, properties, synthesis, and applications, with a focus on its role in the construction of complex bioactive molecules.

Chemical Identity and Synonyms

This compound is a bifunctional molecule featuring a piperidine ring linked to a Boc-protected piperazine moiety. This structure makes it a valuable intermediate for introducing a piperidinyl-piperazine scaffold in drug design.

A comprehensive list of synonyms and identifiers for this compound is provided in the table below, facilitating its identification across various chemical databases and supplier catalogs.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 205059-24-1[1][2] |

| Molecular Formula | C14H27N3O2[2] |

| Molecular Weight | 269.39 g/mol [2] |

| Synonym 1 | 1-Boc-4-(4-piperidinyl)-piperazine[1] |

| Synonym 2 | 1-tert-Butoxycarbonyl-4-(piperidin-4-yl)piperazine[1] |

| Synonym 3 | 4-(Piperidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester |

| Synonym 4 | tert-Butyl 4-(4-piperidyl)piperazine-1-carboxylate |

| Synonym 5 | 1-Boc-4-piperidin-4-yl-piperazine |

| InChI | InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-4-6-15-7-5-12/h12,15H,4-11H2,1-3H3 |

| InChIKey | IMFPSYLOYADSFR-UHFFFAOYSA-N[3] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes key properties.

| Property | Value | Source |

| Appearance | White to light yellow powder or crystal | [1] |

| Purity | >95.0% (T) (HPLC) or >98.0% (T) (HPLC) | [1] |

| Storage | Keep in a dark place, sealed in dry, at room temperature or 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-alkylation of 1-Boc-piperazine with a suitably protected 4-piperidinone derivative, followed by reductive amination. A general synthetic workflow is outlined below.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, a key intermediate in drug discovery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The synthesis is achieved through a one-pot reductive amination reaction between 1-Boc-piperazine and 4-piperidone. This method offers an efficient and straightforward route to the desired product. Included are comprehensive experimental procedures, tables of reagents and expected analytical data, and a visual representation of the experimental workflow.

Introduction

This compound (CAS No. 205059-24-1) is a heterobifunctional chemical building block. Its structure, incorporating both a piperidine and a Boc-protected piperazine moiety, makes it a valuable synthon for the construction of more complex molecules. A significant application of this compound is in the field of targeted protein degradation, where it serves as a linker component in the design of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The piperazine and piperidine rings offer versatile points for covalent attachment to both the E3 ligase ligand and the target protein ligand.

The synthesis of N-alkylated piperazine and piperidine derivatives is commonly achieved through methods such as nucleophilic substitution or reductive amination. Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is particularly well-suited for the synthesis of the title compound due to the commercial availability of the starting materials and the generally mild reaction conditions.[1] This protocol details a reductive amination procedure using sodium triacetoxyborohydride as the reducing agent.

Synthesis Scheme

The synthesis of this compound is accomplished via a reductive amination reaction between tert-butyl piperazine-1-carboxylate and 4-piperidone monohydrate hydrochloride. The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced by sodium triacetoxyborohydride.

Reaction:

tert-Butyl piperazine-1-carboxylate + 4-Piperidone monohydrate hydrochloride → this compound

Experimental Protocol

3.1. Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |

| tert-Butyl piperazine-1-carboxylate | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 | Sigma-Aldrich |

| 4-Piperidone monohydrate hydrochloride | 40064-34-4 | C₅H₁₂ClNO₂ | 153.61 | Sigma-Aldrich |

| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Sigma-Aldrich |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Sigma-Aldrich |

3.2. Procedure

-

To a round-bottom flask, add tert-butyl piperazine-1-carboxylate (1.0 eq.) and 4-piperidone monohydrate hydrochloride (1.0-1.2 eq.).

-

Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Add triethylamine (1.2-1.5 eq.) to the solution to neutralize the hydrochloride salt.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: The addition of STAB can be exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Characterization Data

Table 2: Physicochemical and Analytical Data

| Property | Value |

| CAS Number | 205059-24-1 |

| Molecular Formula | C₁₄H₂₇N₃O₂ |

| Molecular Weight | 269.39 g/mol |

| Appearance | White to light yellow solid |

| Purity (Typical) | >95% (HPLC) |

| ¹H NMR (CDCl₃) | Predicted shifts are provided as a reference. Actual shifts may vary. δ 3.45 (t, 4H), 3.05 (d, 2H), 2.60 (t, 2H), 2.50 (t, 4H), 2.40 (m, 1H), 1.80 (d, 2H), 1.55 (m, 2H), 1.47 (s, 9H). |

| ¹³C NMR (CDCl₃) | Predicted shifts are provided as a reference. Actual shifts may vary. δ 154.8, 79.5, 61.9, 53.0, 50.5, 46.2, 32.5, 28.4. |

| Mass Spectrum (ESI+) | m/z: 270.2 [M+H]⁺ |

Workflow and Pathway Diagrams

5.1. Synthesis Workflow

Caption: Synthetic workflow for this compound.

5.2. Logical Relationship in PROTAC Function

Caption: Role of the linker in PROTAC-mediated protein degradation.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. Handle it under an inert atmosphere if possible and avoid contact with water during the reaction setup.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

Triethylamine is a corrosive and flammable liquid. Avoid inhalation and skin contact.

Conclusion

The reductive amination protocol described herein provides an efficient and reliable method for the synthesis of this compound. This key intermediate is readily accessible from commercially available starting materials, facilitating its use in various research and development applications, most notably in the synthesis of PROTACs for targeted protein degradation. The provided workflow and diagrams offer a clear and concise guide for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: One-Pot Synthesis of Substituted Piperazine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across various therapeutic areas, including antiviral, anticancer, and antipsychotic agents. The introduction of a carboxylate group, often as a protecting group or a handle for further functionalization, is a critical step in the synthesis of complex piperazine-based molecules. One-pot synthesis methodologies offer significant advantages over traditional multi-step procedures by improving efficiency, reducing waste, and lowering costs. These approaches minimize the need for isolating intermediates, thereby saving time and resources, which is crucial in a drug development setting.

This document provides detailed application notes and experimental protocols for several one-pot methods for synthesizing substituted piperazine carboxylates, tailored for researchers in organic synthesis and drug discovery.

Method 1: Synthesis via In-Situ Mono-Protection of Piperazine

This method provides a straightforward, one-pot, one-step procedure for preparing mono-substituted piperazine derivatives, including carboxylates, by avoiding the need for traditional protecting groups. The core principle involves the in-situ protonation of piperazine to form a piperazine-1-ium cation. This effectively "protects" one of the secondary nitrogen atoms, suppressing the competitive reaction that leads to undesired disubstituted byproducts.[1] This technique is cost-effective and highly efficient for generating a wide range of N-substituted piperazines.[1]

Caption: Logical workflow for in-situ mono-protection synthesis.

Experimental Protocol: Synthesis of Ethyl N-piperazinecarboxylate

This protocol is adapted from a procedure involving the reaction of piperazine with ethyl chloroformate in an aqueous medium.[2]

Materials:

-

Piperazine

-

Ethyl chloroformate

-

Methanol

-

Deionized water

-

Saturated aqueous sodium chloride solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve piperazine (2.0 g, 23.2 mmol) in deionized water (10 mL) in a reaction flask. Stir at 25 °C until complete dissolution.[2]

-

Cool the reaction flask to 0 °C in an ice bath.[2]

-

Prepare a solution of ethyl chloroformate (1.26 g, 11.6 mmol) in methanol (20 mL).[2]

-

Slowly add the ethyl chloroformate solution dropwise to the cooled piperazine solution with continuous stirring.[2]

-

After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 4 hours.[2]

-

Upon completion, add saturated aqueous sodium chloride solution (30 mL) and dichloromethane (200 mL) to the reaction mixture for extraction.[2]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[2]

-

Remove the solvent by distillation under reduced pressure.[2]

-

Purify the crude product by column chromatography (eluent: dichloromethane/methanol, 40:1) to yield ethyl N-piperazinecarboxylate.[2]

Method 2: Synthesis from Piperazine and Diethyl Carbonate

An alternative, high-yield method involves the reaction of anhydrous piperazine with diethyl carbonate. This procedure is particularly effective and results in a very pure product.

Caption: Workflow for synthesis using diethyl carbonate.

Experimental Protocol: High-Yield Synthesis of Ethyl N-piperazinecarboxylate

This protocol is based on a procedure using diethyl carbonate as the carboxylating agent.[2]

Materials:

-

Anhydrous piperazine

-

Diethyl carbonate

-

Reaction vessel with a distillation unit and thermometer

Procedure:

-

Charge the reaction vessel with diethyl carbonate (177.2 g) and anhydrous piperazine (129.2 g).[2]

-

Stir the mixture to ensure it is homogenous.

-

Gradually warm the reaction mixture to 80°C and maintain this temperature for 3 hours.[2]

-

Control the temperature of the distillate at approximately 60-70°C to remove low-boiling byproducts.[2]

-

Once distillation of the initial byproducts ceases, increase the temperature to 90-100°C and apply a vacuum to distill off remaining low-boiling impurities.[2]

-

The result is a clear, colorless product of ethyl N-piperazinecarboxylate.[2]

Method 3: Reductive Amination for N-Substitution

For synthesizing N-alkyl substituted piperazine carboxylates, reductive amination is a powerful and widely used one-pot technique. This method involves the reaction of a piperazine carboxylate with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride.[3]

Caption: The process flow of one-pot reductive amination.

General Experimental Protocol: N-Alkylation via Reductive Amination

This is a general procedure adaptable for various aldehydes and piperazine carboxylate starting materials.

Materials:

-

Ethyl N-piperazinecarboxylate (or other piperazine carboxylate)

-

Aldehyde or Ketone (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃]

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Acetic Acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of ethyl N-piperazinecarboxylate (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the desired N-substituted piperazine carboxylate.

Data Summary

The following table summarizes quantitative data for the described synthetic methods, allowing for easy comparison of their efficiency and conditions.

| Method | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield | Citation(s) |

| In-Situ Mono-Protection | Piperazine, Ethyl Chloroformate | Water, Methanol | 0 - 25 °C | 4 hours | 33.7% | [2] |

| Diethyl Carbonate Reaction | Anhydrous Piperazine, Diethyl Carbonate | None (neat) | 80 - 100 °C | ~3 hours | 98.5% | [2] |

| Click Chemistry (Triazole formation) | Substituted Piperazine Carboxylate, Azide, Alkyne | Not specified | Not specified | ~5 min | 95-98% | [4] |

| Reductive Amination | Piperazine Carboxylate, Aldehyde, NaBH(OAc)₃ | DCM or DCE | Room Temp. | 12-24 hours | Variable | [3] |

References